molecular formula C23H26N4O4S2 B6515920 N-(4-ethoxyphenyl)-2-{[6-(piperidine-1-sulfonyl)quinoxalin-2-yl]sulfanyl}acetamide CAS No. 950273-62-8

N-(4-ethoxyphenyl)-2-{[6-(piperidine-1-sulfonyl)quinoxalin-2-yl]sulfanyl}acetamide

Número de catálogo: B6515920
Número CAS: 950273-62-8
Peso molecular: 486.6 g/mol
Clave InChI: CFSUTZCCWHYWIY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-ethoxyphenyl)-2-{[6-(piperidine-1-sulfonyl)quinoxalin-2-yl]sulfanyl}acetamide is a quinoxaline-derived acetamide featuring a 4-ethoxyphenyl group and a piperidine-1-sulfonyl substituent on the quinoxaline core. Quinoxalines are heterocyclic compounds known for diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibition properties . The sulfanylacetamide moiety enhances molecular interactions with biological targets, while the ethoxyphenyl and piperidine-sulfonyl groups influence solubility and binding affinity.

Propiedades

IUPAC Name

N-(4-ethoxyphenyl)-2-(6-piperidin-1-ylsulfonylquinoxalin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S2/c1-2-31-18-8-6-17(7-9-18)25-22(28)16-32-23-15-24-21-14-19(10-11-20(21)26-23)33(29,30)27-12-4-3-5-13-27/h6-11,14-15H,2-5,12-13,16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSUTZCCWHYWIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=CN=C3C=C(C=CC3=N2)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key structural analogs are compared in Table 1, focusing on substituents, molecular weights, and observed properties.

Table 1: Structural and Functional Comparison of Quinoxaline-Based Acetamides

Compound Name Substituents Molecular Weight Key Features Source
Target Compound 4-ethoxyphenyl, 6-(piperidine-1-sulfonyl)quinoxaline ~522.65* Enhanced solubility due to piperidine-sulfonyl group N/A
Compound 10g (Ev11) 4-methoxyphenyl, 4-methylpiperazinylquinoxaline 166.47 Improved pharmacokinetics via methylpiperazine substitution
Compound 10j (Ev11) 3-chlorophenyl, 4-methylpiperazinylquinoxaline 164.99 Increased lipophilicity from chlorophenyl group
Compound 4-sulfamoylphenyl ~435.42* Sulfamoyl group enhances hydrogen-bonding potential
Compound 3-chloro-4-methoxyphenyl, fluorophenylmethylquinoxaline 467.95 Halogen substitution improves membrane permeability

*Calculated based on molecular formulas.

Key Observations:
  • Piperidine vs. Piperazine Substitutions : The target compound’s piperidine-sulfonyl group likely improves solubility compared to the methylpiperazine in Compound 10g, which may enhance CNS penetration .
  • Halogen vs.
  • Sulfamoyl Functionality : The sulfamoyl group in ’s compound enhances hydrogen-bonding interactions, a feature absent in the target compound but critical for enzyme inhibition .

Pharmacological and Physicochemical Properties

While specific activity data for the target compound is unavailable, inferences can be drawn from analogs:

  • Antibacterial Activity : Compounds with 1,3,4-oxadiazole moieties (e.g., ) exhibit strong enzyme inhibition, suggesting that the target compound’s sulfanyl group may similarly interact with bacterial targets .
  • Solubility and Bioavailability : The piperidine-sulfonyl group in the target compound likely enhances aqueous solubility compared to halogenated analogs (e.g., ’s 3-chloro-4-methoxyphenyl derivative), which prioritize membrane permeability .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.